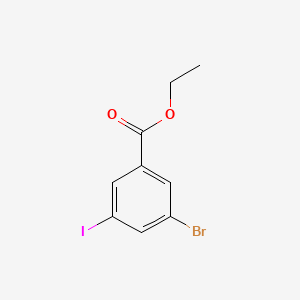

Ethyl 3-bromo-5-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromo-5-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a halogenated benzoate ester, characterized by the presence of both bromine and iodine atoms on the benzene ring

Mechanism of Action

Target of Action

Ethyl 3-bromo-5-iodobenzoate is a complex organic compound. It’s known that bromo and iodo benzoates are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .

Mode of Action

It’s known that such compounds can participate in various organic reactions, such as the heck cross-coupling reaction . In these reactions, the compound can act as a source of aryl halides, which can couple with alkenes to form substituted aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-5-iodobenzoate typically involves the esterification of 3-bromo-5-iodobenzoic acid. One common method is as follows:

Starting Material: 3-bromo-5-iodobenzoic acid.

Reagents: Concentrated sulfuric acid and methanol.

Procedure: The 3-bromo-5-iodobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not widely documented, the general approach would involve similar esterification reactions, optimized for yield and efficiency. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-5-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Heck or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Cross-Coupling: Palladium catalysts and bases like triethylamine are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.

Coupling Products: Complex aromatic compounds with extended conjugation or functional groups.

Scientific Research Applications

Ethyl 3-bromo-5-iodobenzoate is utilized in several research areas:

Comparison with Similar Compounds

3-Bromo-5-iodobenzoic acid: The parent acid from which ethyl 3-bromo-5-iodobenzoate is derived.

Ethyl 3-iodobenzoate: Lacks the bromine atom, leading to different reactivity and applications.

Ethyl 3-bromobenzoate: Lacks the iodine atom, also resulting in distinct chemical behavior.

Uniqueness: this compound is unique due to the simultaneous presence of both bromine and iodine atoms, which imparts distinctive reactivity patterns and makes it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 3-bromo-5-iodobenzoate is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, antimicrobial properties, and its role in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on a benzoate structure. This unique arrangement influences its reactivity and biological interactions. The compound is soluble in organic solvents such as methanol but is sparingly soluble in water, which is typical for many halogenated compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For example, it has been shown to interfere with enzymes involved in metabolic pathways, potentially leading to reduced substrate access and diminished enzymatic activity .

- Receptor Binding : this compound may interact with cell surface receptors, modulating signal transduction pathways. This interaction can influence various cellular responses, including proliferation and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity. For instance, a study reported that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 µg/mL against different bacterial strains .

Case Studies

- Anticancer Potential : In vitro studies have indicated that this compound exhibits cytotoxic effects on human cancer cell lines. A notable study found that derivatives of this compound inhibited tumor cell growth significantly, with IC50 values indicating effective concentrations for therapeutic applications .

- Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound effectively inhibited specific kinases involved in cancer progression. The inhibition was dose-dependent, suggesting potential for further development as a targeted cancer therapy .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Properties

IUPAC Name |

ethyl 3-bromo-5-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVNNDSFPUBHBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696026 |

Source

|

| Record name | Ethyl 3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186772-44-1 |

Source

|

| Record name | Ethyl 3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.